ABP688

mGluR5 PET imaging Radioligand affinity

ABP688 is a non-competitive, selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Its carbon-11 labeled form, [11C]ABP688, is a well-validated positron emission tomography (PET) radioligand for in vivo imaging of brain mGluR5 availability.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B15620397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABP688
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+
InChIKeyCNNZLFXCUQLKOB-BMRADRMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABP688 as a High-Affinity mGluR5 PET Tracer: Key Procurement and Selection Parameters


ABP688 is a non-competitive, selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. Its carbon-11 labeled form, [11C]ABP688, is a well-validated positron emission tomography (PET) radioligand for in vivo imaging of brain mGluR5 availability [2]. The compound binds to an allosteric site on mGluR5 with high affinity (Kd = 1.7–2.3 nM) and demonstrates >1,000-fold selectivity over related receptors such as mGluR1 [3]. It has been used in preclinical and clinical research to study neuropsychiatric and neurodegenerative disorders, including depression, Alzheimer's disease, and addiction [4]. As a tracer, a defining characteristic is its geometric isomerism; the high-affinity (E)-isomer is essential for quantitative imaging, while contamination with the low-affinity (Z)-isomer compromises binding potential measurements [5].

Tracer Identity
Non-competitive mGluR5 NAM for PET imaging; (E)-isomer essential for quantitative reliability
Purity Specification
Specify high (E)-isomer content (>95%); (Z)-isomer contamination may reduce binding potential
Scan Logistics
20.4-min half-life supports same-day baseline and occupancy protocols without residual activity

Why [11C]ABP688 Cannot Be Directly Substituted by Other mGluR5 PET Tracers


Substituting [11C]ABP688 with another mGluR5 PET tracer, such as [18F]FPEB or [11C]SP203, is not straightforward due to critical differences in their pharmacological and pharmacokinetic profiles that directly impact study design and data interpretation. [11C]ABP688 is highly sensitive to the geometric purity of the radiotracer; a low percentage of the (Z)-isomer can significantly reduce quantitative binding potential (BPND) [1]. This isomer sensitivity is not a factor for [18F]FPEB. Furthermore, head-to-head studies reveal that [11C]ABP688 exhibits markedly higher same-day test-retest variability (ranging from -23% to +108%) compared to [18F]FPEB (5% to 39%) [2]. This instability, potentially linked to diurnal variations in endogenous glutamate or receptor trafficking, necessitates a different statistical and scheduling approach for longitudinal studies compared to the more stable [18F]FPEB. Finally, its rapid in vivo metabolism to ~25% intact parent at 60 minutes sets a practical limit on scan duration and requires specific metabolite correction models that are not interchangeable with those used for a more metabolically stable tracer like [18F]FPEB.

Isomer-sensitive quantification: (Z)-isomer uniquely depresses [11C]ABP688 BPND; alternative mGluR5 tracers without geometric isomerism avoid this liability.

Diurnal binding variability: Same-day VT may fluctuate substantially; designs requiring low test-retest variability may not obtain comparable precision with [11C]ABP688.

Metabolite correction demands: Rapid peripheral metabolism yields low parent fraction at typical scan end; metabolite models validated for stable tracers may not transfer.

Quantitative Evidence Guide for [11C]ABP688: Direct Performance Benchmarks Against Key Comparators


Target Affinity Comparison of [11C]ABP688 versus [18F]FPEB for mGluR5

[11C]ABP688 exhibits a high affinity for the mGluR5 allosteric site (Kd = 1.7–2.3 nM), but this is over 10-fold lower than that of its primary competitor, [18F]FPEB (Kd = 0.11–0.15 nM) [1]. This difference in affinity contributes to [18F]FPEB producing higher regional binding potential (BPND) values in humans (1.5–1.6 in cortical regions) compared to [11C]ABP688 (<0.8 in the same regions) [2]. For a PET tracer, this difference in absolute signal intensity is a key performance metric.

Binding Affinity
Cross-study context
[11C]ABP688 Kd 1.7–2.3 nM; [18F]FPEB Kd 0.11–0.15 nM (~11–15 fold higher affinity for comparator)
Affinity difference may influence regional signal detection; [11C]ABP688 adequate for robust regions
In vitro human mGluR5 assays; direct comparison limited by separate studies
mGluR5 PET imaging Radioligand affinity

Quantifying the Impact of (Z)-Isomer Contamination on [11C]ABP688 Binding Potential

A unique performance variable for [11C]ABP688 is its geometric isomerism. The (E)-isomer has a high affinity for mGluR5 (Kd = 5.7 nmol/L), while the (Z)-isomer has drastically lower affinity (Kd = 140 nmol/L) [1]. In clinical production, the percent of (E)-isomer typically ranges from 78–97% [2]. Critically, a lower percentage of the high-affinity (E)-isomer is directly correlated with a significant reduction in in vivo binding potential (BPND) in the human striatum (ρ = 0.28, p = 0.036) and limbic regions [2]. This issue is unique to ABP688 among common mGluR5 PET tracers.

Isomer Impact on BPND
Head-to-head
(E)-Kd 5.7 nmol/L vs (Z)-Kd 140 nmol/L (~25-fold difference); lower (E)-% correlates with reduced BPND (ρ=0.28, p=0.036)
Isomeric purity directly modulates quantitative outcome; >95% (E)-isomer recommended for reliable BPND
Rat brain homogenate & human PET (n=74)
Radiochemistry Isomer purity mGluR5 PET quantification

Test-Retest Reproducibility: Direct Same-Day Comparison Between [11C]ABP688 and [18F]FPEB

A pivotal head-to-head study compared same-day test-retest performance. For [11C]ABP688, within-subject differences in total distribution volume (VT) ranged from a -23% decrease to a +108% increase [1]. In contrast, under the same study design, [18F]FPEB showed a significantly smaller range of variation, from a 5% to 39% increase [1]. When scans with [11C]ABP688 are performed on separate days (>7 days apart), its reproducibility improves to a mean absolute variability of <12%, which is comparable to [18F]FPEB's long-term reproducibility (<10-15%) [2]. This highlights [11C]ABP688's high sensitivity to acute physiological state.

Same-Day Variability
Head-to-head
[11C]ABP688 VT change: -23% to +108%; [18F]FPEB: +5% to +39% (within-subject same-day)
High variability may preclude same-day pre/post designs but reflects sensitivity to synaptic state
Human study n=11 (ABP688), n=4 (FPEB); multi-day reproducibility
Reference Region Validation
Cross-species
MPEP blockade: cerebellum VT change −0.01% (rats), −4.8% (mice); caudate-putamen −58% (rats), −41% (mice)
Cerebellum validated as reference region, enabling non-invasive BPND quantification
Rat & mouse in vivo PET; human BPND correlation R²>0.9 with arterial input
Metabolic Stability
Reported
Intact parent fraction at 60 min: 25% ± 3%
Rapid metabolism necessitates arterial blood sampling for input function; scan duration limited to ~60 min
Human arterial data; radiometabolite correction via HPLC required
Test-retest variability Longitudinal study design Target engagement

Validation of Cerebellum as a Reference Region for Non-Invasive Quantification

For practical and less invasive PET quantification, [11C]ABP688 binding can be modeled using the cerebellum as a reference region. Blocking studies with the mGluR5 antagonist MPEP demonstrate the specificity of this approach: in rats, MPEP administration decreased the total distribution volume (VT) in the caudate-putamen by 58% and thalamus by 43%, but had a negligible effect on cerebellar VT (mean reduction of -0.01%) [1]. This was confirmed in mice, where MPEP reduced striatal [11C]ABP688 binding by 41% (p < 0.0001) but not cerebellar binding (-4.8%, p > 0.99) [2]. In humans, binding potential (BPND) derived from reference tissue models is highly correlated with gold-standard arterial input methods (R² > 0.9) [3].

Reference Region Validation
Cross-species
MPEP blockade: cerebellum VT change −0.01% (rats), −4.8% (mice); caudate-putamen −58% (rats), −41% (mice)
Cerebellum validated as reference region, enabling non-invasive BPND quantification
Rat & mouse in vivo PET; human BPND correlation R²>0.9 with arterial input
Reference tissue model mGluR5 density Cerebellum

Metabolic Stability Profile of [11C]ABP688 and Its Impact on Kinetic Modeling

[11C]ABP688 undergoes rapid peripheral metabolism in humans. At 60 minutes post-injection, only 25% ± 3% of the radioactivity in plasma corresponds to the intact parent compound [1]. This rate of metabolism necessitates the collection of arterial blood samples for radiometabolite correction to generate an accurate arterial input function for kinetic modeling [2]. In contrast, the longer physical half-life of a 18F-labeled tracer like [18F]FPEB typically requires extended metabolite sampling and a different modeling approach (e.g., bolus-plus-constant infusion) to account for its slower kinetics and different parent fraction profile [3].

Metabolic Stability
Reported
Intact parent fraction at 60 min: 25% ± 3%
Rapid metabolism necessitates arterial blood sampling for input function; scan duration limited to ~60 min
Human arterial data; radiometabolite correction via HPLC required
Radiometabolite analysis Pharmacokinetics Arterial input function

Best-Case Application Scenarios for [11C]ABP688 Based on Evidence of Differentiation


Acute Pharmacological Challenge Studies to Measure Dynamic Changes in Synaptic Glutamate

The pronounced same-day test-retest variability of [11C]ABP688, which can exceed a 100% increase in binding, is a liability for static measurement but a uniquely informative feature for acute challenge paradigms [1]. This sensitivity to the synaptic environment likely reflects its binding to an allosteric site sensitive to endogenous glutamate fluctuations. Therefore, [11C]ABP688 is the preferred choice for a within-subject, pre/post design that tests a pharmacological or behavioral challenge, where a large, quantifiable signal change is desired. An [18F]-tracer, with its lower same-day variability, would be less sensitive to these acute changes. The validated cerebellum reference region simplifies the protocol, making these two-scan sessions logistically feasible [2].

Same-Day Drug Occupancy Studies for Clinical Candidate Evaluation

The short 20.4-minute half-life of carbon-11 enables two complete PET scans in a single day without the complication of residual radioactivity from the first scan. This is a critical advantage of [11C]ABP688 over [18F]FPEB for receptor occupancy studies [3]. In this design, a baseline scan can be performed, a drug candidate administered, and an occupancy scan acquired shortly after, allowing for a direct, within-subject measurement of target engagement. The strong correlation between (E)-isomer content and BPND means that a rigorous QC specification for isomeric purity (>95%) is required to ensure the quantitative accuracy of these occupancy measurements [4].

Multi-Site Clinical Trials Requiring Simplified Arterial-Less Imaging Protocols

Multi-site clinical studies require standardized and minimally invasive protocols. The extensive validation of the cerebellum as a reference region for [11C]ABP688 is a key differentiator for large-scale deployment [2]. Reference tissue models using the cerebellum provide BPND estimates that are highly correlated (R² > 0.9) with invasive arterial input function methods [5]. This allows sites to adopt a simplified, non-invasive protocol that reduces subject burden and technical failure rates, enhancing the statistical power of multi-center trials in psychiatric and neurological populations. For these studies, the moderate multi-week test-retest reproducibility (<12%) is a known and manageable variable that can be accounted for in the statistical analysis plan [1].

Preclinical Rodent Imaging with a Validated Cross-Species Translational Biomarker

[11C]ABP688 is a strong candidate for translational imaging studies that move from rodent models to humans. The fundamental tracer properties, including the specificity of the cerebellar reference region, have been directly validated in both rats and mice using the same blocking agent (MPEP) [2]. This cross-species consistency is not assumed for all mGluR5 tracers. The high affinity of the (E)-isomer (Kd=1.7-2.3 nM) and its matched inhibition profile by MPEP ensures that PET outcome measures have a consistent biological interpretation from preclinical model to patient [1]. This directly supports back-translational research in drug development, where changes in mGluR5 availability seen in knockout or disease model mice can be confidently pursued as a target engagement biomarker in first-in-human studies.

Application
Selection Property
Validation Focus
Acute Pharmacological Challenge Studies
High same-day binding variability
Sensitivity to synaptic glutamate fluctuations
Same-Day Target Engagement Studies
Short half-life (20.4 min) enables back-to-back scans
Quantitative occupancy with rigorous (E)-isomer QC
Multi-Site Research with Simplified Protocol
Validated cerebellum reference region
Non-invasive BPND quantification, avoiding arterial lines
Translational Rodent-to-Human Imaging
Cross-species consistency of reference tissue models
Blocking with MPEP confirms specificity in rats, mice, and humans

Technical Documentation Hub

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37 linked technical documents
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